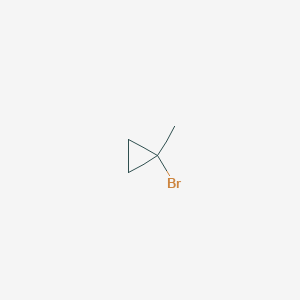

1-Bromo-1-methylcyclopropane

Description

BenchChem offers high-quality 1-Bromo-1-methylcyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1-methylcyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMAPJTGKYTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564805 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-27-0 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclopropane is a colorless, volatile liquid with a characteristic odor, holding significant interest for the scientific community, particularly in the realms of organic synthesis and drug development.[1] Its unique structural motif, a strained cyclopropane (B1198618) ring bearing a tertiary bromine atom, imparts distinct reactivity that makes it a valuable building block for the introduction of the methylcyclopropyl group into more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and characteristic reactivity, supported by detailed experimental protocols and mechanistic visualizations.

Chemical and Physical Properties

1-Bromo-1-methylcyclopropane is a flammable and irritant compound, requiring careful handling in a well-ventilated fume hood.[2] It exhibits limited solubility in water but is miscible with common organic solvents.[3]

Table 1: Physical and Chemical Properties of 1-Bromo-1-methylcyclopropane

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [2] |

| Molecular Weight | 135.00 g/mol | [2] |

| Boiling Point | 77.2-78.0 °C (at 740 Torr) | [1] |

| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic | [3] |

| Solubility in Water | Limited | [3] |

Spectroscopic Data

The structural features of 1-Bromo-1-methylcyclopropane are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data of 1-Bromo-1-methylcyclopropane

| Technique | Data | Source |

| ¹H NMR | Data for the structurally similar (bromomethyl)cyclopropane (B137280) shows characteristic peaks for the cyclopropyl (B3062369) protons and the methylene (B1212753) protons adjacent to the bromine. For 1-bromo-1-methylcyclopropane, one would expect signals for the methyl protons and the diastereotopic methylene protons of the cyclopropane ring. | [4] |

| ¹³C NMR | Expected signals include a quaternary carbon attached to bromine, a methyl carbon, and a methylene carbon of the cyclopropane ring. | [5] |

| Infrared (IR) | The IR spectrum of the related 1-bromo-2-methylpropane (B43306) shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-Br stretching vibration in the fingerprint region. Similar absorptions are expected for 1-bromo-1-methylcyclopropane. | [6] |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom to form a stable tertiary cyclopropylmethyl cation. | [7] |

Experimental Protocols

Synthesis of 1-Bromo-1-methylcyclopropane via a Hunsdiecker-type Reaction

A plausible and commonly employed method for the synthesis of alkyl bromides from carboxylic acids is the Hunsdiecker reaction or a variation thereof. The following is a detailed protocol adapted from the synthesis of bromocyclopropane.[8]

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Bromine (Br₂)

-

Tetrachloroethane (C₂H₂Cl₄)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, a suspension of red mercuric oxide (0.11 mol) in freshly distilled tetrachloroethane (60 mL) is prepared.

-

A solution of 1-methylcyclopropanecarboxylic acid (0.20 mol) and bromine (0.20 mol) in tetrachloroethane (50 mL) is added dropwise to the stirred suspension over 45 minutes. The flask is maintained in a water bath at 30-35 °C.

-

After the addition is complete, the mixture is stirred until the evolution of carbon dioxide ceases.

-

The reaction mixture is filtered to remove mercuric bromide.

-

The filtrate is washed with a 5% sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then water.

-

The organic layer is dried over anhydrous calcium chloride.

-

The product, 1-bromo-1-methylcyclopropane, is purified by distillation.

Workflow for Hunsdiecker-type Synthesis:

Caption: Workflow for the synthesis of 1-Bromo-1-methylcyclopropane.

Reactivity and Reaction Mechanisms

As a tertiary alkyl halide, 1-bromo-1-methylcyclopropane is prone to undergo both nucleophilic substitution (Sₙ1) and elimination (E2) reactions, depending on the reaction conditions.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile and a polar protic solvent (e.g., aqueous sodium hydroxide), 1-bromo-1-methylcyclopropane is expected to undergo a unimolecular nucleophilic substitution (Sₙ1) reaction. The strained cyclopropane ring can stabilize the resulting tertiary carbocation.

Reaction with Sodium Hydroxide (B78521):

The reaction proceeds through a two-step mechanism:

-

Formation of a carbocation: The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the rate-determining step.

-

Nucleophilic attack: The hydroxide ion acts as a nucleophile and attacks the carbocation to form the final product, 1-methylcyclopropanol.

Caption: Sₙ1 reaction mechanism of 1-Bromo-1-methylcyclopropane.

Elimination (E2)

With a strong, sterically hindered base such as potassium tert-butoxide in a non-polar solvent, 1-bromo-1-methylcyclopropane will likely undergo a bimolecular elimination (E2) reaction to form methylenecyclopropane. The bulky base preferentially abstracts a proton from the methyl group due to less steric hindrance.

Reaction with Potassium tert-Butoxide:

This is a concerted, one-step mechanism where the base abstracts a proton from the methyl group, the C-H bond breaks, a double bond forms between the methyl carbon and the cyclopropane ring, and the bromide ion leaves simultaneously.

Caption: E2 elimination reaction of 1-Bromo-1-methylcyclopropane.

Grignard Reagent Formation and Reaction

1-Bromo-1-methylcyclopropane can be used to prepare the corresponding Grignard reagent, 1-methylcyclopropylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can react with various electrophiles, such as carbonyl compounds.

Reaction with Acetone (B3395972):

The Grignard reagent adds to the carbonyl carbon of acetone in a nucleophilic addition reaction. Subsequent acidic workup yields 2-(1-methylcyclopropyl)propan-2-ol.

Logical Flow of Grignard Reaction:

Caption: Logical flow of Grignard reagent formation and subsequent reaction.

Conclusion

1-Bromo-1-methylcyclopropane is a versatile reagent in organic chemistry. Its distinct chemical properties, governed by the presence of a strained three-membered ring and a tertiary bromide, allow for its participation in a range of important synthetic transformations. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds. The experimental protocols and mechanistic pathways detailed in this guide provide a solid foundation for scientists working with this valuable chemical intermediate.

References

- 1. 1-bromo-1-methylcyclopropane | 50915-27-0 [m.chemicalbook.com]

- 2. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-2-methylcyclopropane | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1-Bromo-1-methylcyclopropane (CAS: 50915-27-0) for Chemical Research and Development

Introduction

1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered cyclopropane (B1198618) ring substituted with both a bromine atom and a methyl group at the same carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis. The high ring strain of the cyclopropane moiety and the reactivity of the tertiary carbon-bromine bond allow for a diverse range of chemical transformations.

In the fields of medicinal chemistry and drug development, the 1-methylcyclopropyl group is a desirable motif. Its incorporation into molecular scaffolds can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional architecture that can lead to favorable interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1-Bromo-1-methylcyclopropane, intended for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

1-Bromo-1-methylcyclopropane is a colorless liquid with a characteristic odor.[1] It has limited solubility in water but serves as a versatile building block in various organic solvents.[1] While specific, experimentally determined values for boiling point and density are not consistently reported in publicly available literature, its key identifiers and computed properties are well-documented.

Table 2.1: Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 50915-27-0 | [1][2] |

| IUPAC Name | 1-bromo-1-methylcyclopropane | [2] |

| Synonyms | Bromo-methyl-cyclopropane, Cyclopropane, 1-bromo-1-methyl- | [3] |

| Molecular Formula | C₄H₇Br | [1][2][3] |

| Molecular Weight | 135.00 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive | [1] |

Table 2.2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | Data not available in cited literature | |

| Density | Data not available in cited literature | |

| Solubility | Limited solubility in water | [1] |

Synthesis and Manufacturing

The synthesis of 1-Bromo-1-methylcyclopropane is not widely detailed in standard literature. However, a plausible and common method for creating such tertiary bromides on a cyclopropane ring is through the Hunsdiecker reaction or a variation thereof, starting from the corresponding carboxylic acid. The following is a representative protocol adapted from the well-established synthesis of bromocyclopropane.[4]

Experimental Protocol 3.1: Representative Synthesis via Modified Hunsdiecker Reaction

This protocol describes a potential synthesis starting from 1-methylcyclopropanecarboxylic acid.

-

Objective: To synthesize 1-Bromo-1-methylcyclopropane from 1-methylcyclopropanecarboxylic acid.

-

Reagents:

-

1-methylcyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Bromine (Br₂)

-

Tetrachloroethane (solvent)

-

Anhydrous calcium chloride (drying agent)

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of red mercuric oxide (1.1 equivalents) in dry tetrachloroethane is prepared.

-

A solution of 1-methylcyclopropanecarboxylic acid (2.0 equivalents) and bromine (2.0 equivalents) in tetrachloroethane is added dropwise to the stirred suspension. The reaction is mildly exothermic and the temperature should be maintained at 30–35 °C using a water bath.

-

After the addition is complete, the mixture is stirred until the evolution of carbon dioxide ceases.

-

The reaction mixture is cooled, and the precipitated mercuric bromide is removed by filtration.

-

The filtrate is washed with a suitable quenching agent (e.g., dilute sodium thiosulfate (B1220275) solution) to remove any excess bromine, followed by a water wash.

-

The organic layer is dried over anhydrous calcium chloride.

-

The product, 1-Bromo-1-methylcyclopropane, is isolated from the solvent by fractional distillation.

-

-

Safety Note: This reaction involves highly toxic mercury salts and corrosive bromine. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon with the chemical formula C₄H₇Br. As a member of the cyclopropane (B1198618) family, it possesses a strained three-membered ring, which imparts unique reactivity and conformational properties. This guide provides a comprehensive overview of the known physical properties of 1-Bromo-1-methylcyclopropane, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data. This information is crucial for its application in organic synthesis and as a potential building block in the development of novel therapeutic agents.

Physical Properties

Quantitative data for the physical properties of 1-Bromo-1-methylcyclopropane are not extensively reported in publicly available literature. The following table summarizes the available computed and general physical properties. It is important to note that experimentally determined values may vary.

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | [1][2] |

| Molecular Weight | 135.00 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive | [1] |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Refractive Index | Not experimentally determined | |

| XLogP3-AA | 1.7 | [2] |

Experimental Protocols

Synthesis of 1-Bromo-1-methylcyclopropane

Materials:

-

1-methylcyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Liquid bromine (Br₂)

-

1,1,2,2-tetrachloroethane (B165197) (solvent)

-

Anhydrous calcium chloride (drying agent)

-

Ice

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, distillation apparatus)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place red mercuric oxide and freshly distilled 1,1,2,2-tetrachloroethane.

-

Addition of Reactants: A solution of bromine and 1-methylcyclopropanecarboxylic acid in 1,1,2,2-tetrachloroethane is added dropwise to the stirred suspension of mercuric oxide. The reaction is mildly exothermic and should be controlled with a water bath.

-

Reaction Monitoring: Stir the mixture until the evolution of carbon dioxide ceases.

-

Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercuric bromide precipitate. Wash the filter cake with additional 1,1,2,2-tetrachloroethane.

-

Drying: Dry the combined filtrates over anhydrous calcium chloride.

-

Purification: Decant the dried solution and purify by fractional distillation. The fraction corresponding to 1-Bromo-1-methylcyclopropane would be collected. The exact boiling point is not reported and would need to be determined experimentally.

Measurement of Physical Properties

The following are general experimental protocols for the determination of key physical properties of a liquid haloalkane like 1-Bromo-1-methylcyclopropane.

Boiling Point Determination (Distillation Method):

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of the purified 1-Bromo-1-methylcyclopropane and a boiling chip in the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.

Density Determination (Pycnometer Method):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 1-Bromo-1-methylcyclopropane and weigh it.

-

The density is calculated by dividing the mass of the 1-Bromo-1-methylcyclopropane by the volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of 1-Bromo-1-methylcyclopropane on the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C or 25°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

Spectral Data

Detailed, experimentally obtained spectra for 1-Bromo-1-methylcyclopropane are not widely published. However, the expected spectral characteristics can be inferred from the known behavior of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the cyclopropyl (B3062369) protons. The methyl group would likely appear as a singlet. The four cyclopropyl protons would exhibit complex splitting patterns due to geminal and cis/trans coupling, appearing as multiplets.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methyl carbon, one for the quaternary carbon attached to the bromine, and one for the two equivalent methylene (B1212753) carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Bromo-1-methylcyclopropane is expected to show characteristic absorption bands for:

-

C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹.

-

C-H bending vibrations of the methyl and methylene groups around 1450 cm⁻¹ and 1380 cm⁻¹.

-

The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[4]

Mass Spectrometry (MS):

The mass spectrum of 1-Bromo-1-methylcyclopropane would show a molecular ion peak (M⁺).[5] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[6] Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom to form a carbocation.[7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-Bromo-1-methylcyclopropane.

Conclusion

1-Bromo-1-methylcyclopropane is a valuable compound for synthetic chemistry, though a comprehensive experimental characterization of its physical properties is not yet available in the public domain. This guide has summarized the existing computed data, provided adaptable experimental protocols for its synthesis and the measurement of its key physical properties, and outlined its expected spectral characteristics. For researchers and drug development professionals, this information serves as a foundational resource for the safe handling, synthesis, and application of this versatile chemical intermediate. Further experimental investigation is warranted to definitively establish its physical constants.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered cyclopropane (B1198618) ring. This unique structural motif imparts distinct chemical properties, making it a valuable building block in organic synthesis and a point of interest in medicinal chemistry. The presence of the bromine atom at a tertiary carbon center on the cyclopropane ring influences its reactivity, making it a useful intermediate for the introduction of the 1-methylcyclopropyl group into larger molecules. This guide provides a comprehensive overview of the molecular structure, key physicochemical and spectroscopic data, a detailed synthesis protocol, and an illustrative reaction workflow for 1-Bromo-1-methylcyclopropane.

Molecular Structure and Properties

1-Bromo-1-methylcyclopropane is a colorless liquid with a characteristic odor.[1] Its fundamental structure consists of a cyclopropane ring with a methyl group and a bromine atom attached to the same carbon atom.[1]

Physicochemical Data

A summary of the key physicochemical properties of 1-Bromo-1-methylcyclopropane is presented in the table below. This data is essential for its handling, application in reactions, and for computational modeling.

| Property | Value | Source |

| Molecular Formula | C₄H₇Br | PubChem[2] |

| Molecular Weight | 135.00 g/mol | PubChem[2] |

| CAS Number | 50915-27-0 | PubChem[2] |

| Appearance | Colorless liquid | Guidechem[1] |

| Odor | Characteristic | Guidechem[1] |

| XLogP3-AA | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 133.97311 Da | PubChem[2] |

| Monoisotopic Mass | 133.97311 Da | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

| Heavy Atom Count | 5 | PubChem[2] |

| Complexity | 45.6 | PubChem[2] |

Molecular Geometry

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-1-methylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of experimental ¹H and ¹³C NMR data with chemical shifts and coupling constants was not found in the public domain literature, the expected spectral features can be predicted based on the molecular structure.

-

¹H NMR: The spectrum is expected to show two sets of signals for the diastereotopic methylene (B1212753) protons on the cyclopropane ring and a singlet for the methyl protons. The cyclopropyl (B3062369) protons would likely appear as complex multiplets in the upfield region, characteristic of strained ring systems. The methyl protons would appear as a singlet, likely deshielded by the adjacent bromine atom.

-

¹³C NMR: The spectrum would be expected to show three distinct signals: one for the quaternary carbon attached to the bromine and methyl group, one for the two equivalent methylene carbons of the cyclopropane ring, and one for the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of 1-Bromo-1-methylcyclopropane provides a characteristic fragmentation pattern that is invaluable for its identification. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in distinctive isotopic patterns for bromine-containing fragments.

Key Fragmentation Peaks (m/z):

| m/z | Proposed Fragment | Notes |

| 136/134 | [C₄H₇Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic M and M+2 isotopic pattern for bromine. |

| 55 | [C₄H₇]⁺ | Loss of the bromine radical from the molecular ion, corresponding to the 1-methylcyclopropyl cation. This is often the base peak. |

Experimental Protocols

Synthesis of 1-Bromo-1-methylcyclopropane via Hunsdiecker Reaction

Starting Material: 1-Methylcyclopropanecarboxylic acid.

Reagents:

-

Silver(I) oxide (Ag₂O) or another suitable silver salt precursor.

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous.

Procedure:

-

Preparation of Silver 1-methylcyclopropanecarboxylate:

-

Dissolve 1-methylcyclopropanecarboxylic acid in an appropriate solvent (e.g., water or ethanol).

-

Add a stoichiometric amount of silver(I) oxide and stir the mixture, typically at room temperature, until the reaction is complete. The silver salt will precipitate out of the solution.

-

Filter the silver 1-methylcyclopropanecarboxylate, wash it with water and then acetone, and dry it thoroughly under vacuum.

-

-

Hunsdiecker Reaction:

-

Suspend the dry silver 1-methylcyclopropanecarboxylate in anhydrous carbon tetrachloride in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension. The reaction is often initiated by gentle heating or photochemical means.

-

The reaction mixture is typically refluxed until the evolution of carbon dioxide ceases and the color of bromine disappears.

-

After cooling, the precipitated silver bromide is removed by filtration.

-

The filtrate, containing the desired 1-Bromo-1-methylcyclopropane, is then carefully distilled to isolate the pure product.

-

Safety Precautions: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Carbon tetrachloride is a hazardous solvent and should also be handled with care.

Reaction Workflow: Grignard Reagent Formation

1-Bromo-1-methylcyclopropane can be used to prepare the corresponding Grignard reagent, 1-methylcyclopropylmagnesium bromide. This is a valuable synthetic intermediate for the formation of new carbon-carbon bonds.[9][10][11]

Caption: Workflow for the formation of 1-methylcyclopropylmagnesium bromide.

Molecular Structure Diagram

The following diagram illustrates the molecular structure of 1-Bromo-1-methylcyclopropane.

Caption: Molecular structure of 1-Bromo-1-methylcyclopropane.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NEET UG : Hunsdiecker Reaction [unacademy.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route to 1-bromo-1-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct, published experimental procedures for this specific molecule, this guide presents a robust, proposed synthesis based on the well-established Cristol-Firth modification of the Hunsdiecker reaction. This method has been successfully applied to the synthesis of the closely related compound, bromocyclopropane (B120050), and is adapted here for the preparation of 1-bromo-1-methylcyclopropane from 1-methylcyclopropanecarboxylic acid.

Proposed Synthetic Pathway: Modified Hunsdiecker Reaction

The recommended approach for the synthesis of 1-bromo-1-methylcyclopropane is the brominative decarboxylation of 1-methylcyclopropanecarboxylic acid. This reaction, a variation of the Hunsdiecker reaction, utilizes mercuric oxide and bromine to facilitate the transformation. The reaction proceeds through a radical mechanism, offering a reliable method for the preparation of the target compound.

Caption: Proposed reaction mechanism for the synthesis of 1-bromo-1-methylcyclopropane.

Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of bromocyclopropane and is expected to yield 1-bromo-1-methylcyclopropane.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle or water bath

-

Ice bath

-

Distillation apparatus

-

1-Methylcyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Bromine (Br₂)

-

Anhydrous carbon tetrachloride (CCl₄) or a suitable non-polar solvent

-

Calcium chloride (CaCl₂) for drying

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of red mercuric oxide in the chosen solvent is prepared.

-

Addition of Reactants: A solution of 1-methylcyclopropanecarboxylic acid and bromine in the same solvent is added dropwise to the stirred suspension of mercuric oxide. The reaction is exothermic and the temperature should be controlled using a water bath.

-

Reaction Progression: The reaction mixture is stirred until the evolution of carbon dioxide ceases.

-

Work-up: The reaction mixture is cooled in an ice bath and filtered to remove the mercuric bromide precipitate.

-

Purification: The filtrate is washed, dried over a suitable drying agent like calcium chloride, and then purified by distillation to isolate the 1-bromo-1-methylcyclopropane.

Caption: A streamlined workflow for the synthesis of 1-bromo-1-methylcyclopropane.

Quantitative Data

The following table outlines the suggested stoichiometry and expected yield based on analogous reactions. Researchers should optimize these parameters for their specific experimental setup.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Methylcyclopropanecarboxylic Acid | 1.0 equivalent | Starting material. |

| Red Mercuric Oxide (HgO) | ~0.55 equivalents | Molar ratio relative to the carboxylic acid. |

| Bromine (Br₂) | ~1.0 equivalent | Molar ratio relative to the carboxylic acid. |

| Solvent | ||

| Carbon Tetrachloride (CCl₄) | Sufficient to dissolve reactants | A non-polar, anhydrous solvent is crucial for the reaction's success. |

| Reaction Conditions | ||

| Temperature | 30-35 °C (during addition) | The reaction is exothermic and requires cooling to maintain control. |

| Reaction Time | Until CO₂ evolution ceases | This indicates the completion of the decarboxylation step. |

| Expected Yield | 40-60% | This is an estimated yield based on the synthesis of similar compounds via this method.[1] |

Safety Considerations

-

Bromine: Is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Mercuric Oxide: Is highly toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. If used, appropriate containment and disposal procedures must be followed. Consider alternative non-polar solvents where possible.

-

Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent run-away reactions.

This guide provides a comprehensive starting point for the synthesis of 1-bromo-1-methylcyclopropane. As with any chemical synthesis, it is imperative that researchers conduct a thorough literature review and risk assessment before commencing any experimental work. The proposed method, based on a reliable and well-documented reaction, offers a high probability of success for the preparation of this important synthetic intermediate.

References

In-Depth Technical Guide: 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS from your supplier and adhere to all laboratory and governmental safety regulations.

Executive Summary

1-Bromo-1-methylcyclopropane is a colorless, flammable liquid with a characteristic odor, primarily utilized as a chemical intermediate in organic synthesis.[1] Its unique strained ring structure and the presence of a bromine atom confer specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] However, this reactivity also necessitates careful handling due to its associated health and safety hazards. This guide provides a comprehensive overview of the available safety data, handling procedures, and toxicological information for 1-Bromo-1-methylcyclopropane.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-1-methylcyclopropane.

| Property | Value | Source |

| CAS Number | 50915-27-0 | [1][2] |

| Molecular Formula | C₄H₇Br | [1][2] |

| Molecular Weight | 135.00 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive odor | [1] |

| Solubility | Limited solubility in water | [1] |

Hazard Identification and Classification

1-Bromo-1-methylcyclopropane is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |

GHS Pictograms:

Flame, Exclamation mark

Signal Word: Danger[2]

Toxicological Information

Proposed Metabolic Pathway (Hypothetical)

In the absence of specific data for 1-Bromo-1-methylcyclopropane, a potential metabolic pathway can be hypothesized based on the known metabolism of a structurally related compound, 1-bromopropane (B46711). The metabolism of 1-bromopropane involves two main pathways: oxidation by cytochrome P450 enzymes (primarily CYP2E1) and conjugation with glutathione (B108866) (GSH).[3][4] A similar process could be anticipated for 1-Bromo-1-methylcyclopropane.

The proposed pathway involves an initial oxidative debromination or hydroxylation of the cyclopropyl (B3062369) ring, potentially leading to reactive intermediates that are then detoxified by conjugation with glutathione.

Caption: Proposed metabolic pathway of 1-Bromo-1-methylcyclopropane.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of 1-Bromo-1-methylcyclopropane are not available in the cited literature. Safety data presented in Safety Data Sheets are typically summaries of results from standardized tests (e.g., OECD guidelines for toxicity testing), but the raw data and detailed methodologies are often proprietary and not publicly disclosed.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling 1-Bromo-1-methylcyclopropane.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible.

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

-

Keep containers tightly closed.

First Aid Measures

The following table outlines first aid procedures in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 1-Bromo-1-methylcyclopropane in a research setting.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability and Storage of 1-Bromo-1-methylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of 1-Bromo-1-methylcyclopropane (CAS No. 50915-27-0). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles of organic chemistry, data from analogous compounds, and general best practices for handling reactive alkyl halides.

Physicochemical Properties and Hazards

1-Bromo-1-methylcyclopropane is a colorless liquid with a distinctive odor. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Its reactivity is largely dictated by the presence of a tertiary alkyl bromide on a strained cyclopropane (B1198618) ring.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₄H₇Br | [1] |

| Molecular Weight | 135.00 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Purity (Typical) | 95-97% | --- |

| Hazards | Highly flammable, Skin irritant, Eye irritant, Respiratory irritant | [1] |

Chemical Stability and Decomposition Pathways

Susceptibility to Nucleophilic Substitution (SN1)

The primary route of degradation for 1-Bromo-1-methylcyclopropane is expected to be through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the compound's ability to form a relatively stable tertiary cyclopropylcarbinyl cation upon departure of the bromide leaving group[3][4][5][6][7]. The stability of this carbocation is enhanced by the ability of the cyclopropyl (B3062369) ring's bent "banana" bonds to delocalize the positive charge.

Hydrolysis: In the presence of water, even atmospheric moisture, 1-Bromo-1-methylcyclopropane is susceptible to hydrolysis, leading to the formation of 1-methylcyclopropanol (B1279875) and hydrobromic acid[8][9][10]. The accumulation of hydrobromic acid can, in turn, catalyze further degradation.

Thermal Decomposition

At elevated temperatures, 1-Bromo-1-methylcyclopropane is expected to undergo thermal decomposition. While the exact products have not been documented, the thermal degradation of halogenated hydrocarbons can proceed through radical mechanisms, leading to the formation of various smaller volatile compounds and potentially toxic and corrosive fumes, including hydrogen bromide[2][11].

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintain the purity and integrity of 1-Bromo-1-methylcyclopropane and to ensure laboratory safety.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of decomposition via hydrolysis and other pathways. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To exclude atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Container | Tightly sealed amber glass bottle with a Teflon®-lined cap | Amber glass protects from light, which can promote radical reactions. A tight seal prevents moisture ingress. Teflon® is chemically resistant to alkyl halides.[12][13] |

| Incompatibilities | Strong bases, strong oxidizing agents, reactive metals, water/moisture | To prevent vigorous and potentially hazardous reactions. |

Handling Procedures

All handling of 1-Bromo-1-methylcyclopropane should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory[14][15][16]. Due to its flammability, all sources of ignition must be excluded from the handling area.

Experimental Protocols

The following are general methodologies for the synthesis, purification, and analysis of 1-Bromo-1-methylcyclopropane, based on standard organic chemistry techniques.

Synthesis via Hunsdiecker-type Reaction (Illustrative)

A plausible synthesis route is the brominative decarboxylation of 1-methylcyclopropanecarboxylic acid.

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Red mercuric oxide (HgO)

-

Bromine (Br₂)

-

Dry carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend red mercuric oxide in dry carbon tetrachloride under an inert atmosphere.

-

Prepare a solution of 1-methylcyclopropanecarboxylic acid and bromine in dry carbon tetrachloride.

-

Add the bromine-acid solution dropwise to the stirred mercuric oxide suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (e.g., as monitored by TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove the mercuric bromide precipitate.

-

Wash the filtrate with a solution of sodium bisulfite to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

Due to the likely presence of volatile impurities, fractional distillation is recommended for purification.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for reduced pressure distillation)

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude 1-Bromo-1-methylcyclopropane in the distillation flask with boiling chips or a magnetic stir bar.

-

Heat the flask gently.

-

Collect the fraction that distills at the expected boiling point of 1-Bromo-1-methylcyclopropane. Distillation under reduced pressure is recommended to minimize thermal decomposition.

Purity and Stability Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an effective method for assessing the purity of 1-Bromo-1-methylcyclopropane and for identifying and quantifying any degradation products over time in a stability study[1][17][18][19].

Sample Preparation for Stability Study:

-

Store aliquots of purified 1-Bromo-1-methylcyclopropane under various conditions (e.g., refrigerated, room temperature, exposed to light, under inert atmosphere, exposed to air).

-

At specified time points, withdraw a small sample and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Add an internal standard for quantitative analysis.

Illustrative GC-MS Conditions:

-

Column: A non-polar or mid-polarity column (e.g., DB-5MS).

-

Inlet Temperature: A lower temperature (e.g., 200-250 °C) is advisable to prevent on-column decomposition.

-

Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 200-250 °C) to separate volatile components.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200) to detect the parent ion and potential fragments.

By comparing the chromatograms of samples stored under different conditions over time, the rate of degradation and the formation of impurities can be monitored.

Conclusion

1-Bromo-1-methylcyclopropane is a reactive alkyl halide that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathway is likely hydrolysis via an SN1 mechanism, facilitated by the stability of the resulting cyclopropylcarbinyl cation. Thermal decomposition is also a consideration at elevated temperatures. To ensure stability, it is recommended to store the compound under refrigerated conditions (2-8 °C) in a tightly sealed, light-resistant container with a chemically inert cap, preferably under an inert atmosphere. Adherence to strict handling protocols in a well-ventilated area is essential for safety. While direct quantitative stability data is scarce, the principles outlined in this guide provide a robust framework for the safe and effective use of 1-Bromo-1-methylcyclopropane in a research and development setting.

References

- 1. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

- 8. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Sciencemadness Discussion Board - Single Use Bromine Storage - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. calpaclab.com [calpaclab.com]

- 14. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 15. cal-star.com [cal-star.com]

- 16. chemicals.co.uk [chemicals.co.uk]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 1-Bromo-1-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-methylcyclopropane, a substituted cyclopropane (B1198618) derivative, has carved a niche for itself as a valuable intermediate in organic synthesis. Its strained three-membered ring and the presence of a bromine atom confer unique reactivity, making it a versatile building block for the construction of more complex molecular architectures. This technical guide delves into the historical context of its discovery, which is intrinsically linked to the broader exploration of cyclopropane chemistry, and details the key synthetic methodologies that have evolved for its preparation. Experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Emergence of Substituted Cyclopropanes

The study of cyclopropane and its derivatives has been a fascinating area of organic chemistry for over a century. The inherent ring strain of the cyclopropyl (B3062369) group imparts unusual bonding characteristics and reactivity, making these small rings attractive motifs in the synthesis of natural products and pharmaceutical agents. The introduction of substituents, such as a methyl group and a halogen atom onto the same carbon of the cyclopropane ring, as in 1-Bromo-1-methylcyclopropane, further modulates its chemical behavior, offering a handle for a variety of chemical transformations. This guide focuses on the journey of 1-Bromo-1-methylcyclopropane from its theoretical conception to its practical application in the laboratory.

Historical Context and Discovery

The discovery of 1-Bromo-1-methylcyclopropane is not attributed to a single, serendipitous event but rather emerged from the systematic development of synthetic methods for cyclopropanes, particularly gem-dihalocyclopropanes, in the mid-20th century. The groundwork was laid by the pioneering work on carbene chemistry.

A pivotal development was the Doering-LaFlamme allene (B1206475) synthesis , which involves the reaction of alkenes with a dihalocarbene to form a dihalocyclopropane, followed by reaction with an organolithium reagent to yield an allene.[1][2][3][4] This reaction pathway highlighted the synthetic utility of gem-dihalocyclopropanes as key intermediates.

Closely related and of direct relevance is the Skattebøl rearrangement , where a gem-dihalocyclopropane is treated with an organolithium reagent to form a cyclopropylidene carbene, which then rearranges to an allene.[5] It is within the framework of these reactions that the synthesis of compounds like 1-Bromo-1-methylcyclopropane can be understood.

The logical precursor to 1-Bromo-1-methylcyclopropane is 1,1-dibromo-2-methylcyclopropane (B14515111) . The synthesis of this precursor is achieved through the addition of dibromocarbene (:CBr₂) to propene. The subsequent reaction of 1,1-dibromo-2-methylcyclopropane with one equivalent of an organolithium reagent, such as methyllithium (B1224462) (CH₃Li), leads to a lithium-halogen exchange, forming the more stable 1-lithio-1-bromo-2-methylcyclopropane intermediate. Quenching this intermediate with a proton source would then yield 1-Bromo-1-methylcyclopropane. While direct isolation of 1-Bromo-1-methylcyclopropane as the primary product of this reaction sequence is not the main focus of the classical Doering-LaFlamme or Skattebøl reactions (which aim for allenes), its formation as a stable intermediate that can be trapped is a key aspect of its synthetic history.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-Bromo-1-methylcyclopropane is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [6][7] |

| Molecular Weight | 135.00 g/mol | [6][7] |

| Appearance | Colorless liquid | [6] |

| CAS Number | 50915-27-0 | [6][7] |

| Boiling Point | Not explicitly found in searches | |

| Density | Not explicitly found in searches | |

| ¹H NMR | See detailed description below | |

| ¹³C NMR | See detailed description below | |

| Mass Spectrum (m/z) | See detailed description below | [7] |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Bromo-1-methylcyclopropane is expected to show signals corresponding to the methyl protons and the cyclopropyl methylene (B1212753) protons. The methyl protons would appear as a singlet, while the diastereotopic methylene protons on the cyclopropane ring would likely appear as a complex multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the quaternary carbon attached to the bromine and methyl group, the methyl carbon, and the two equivalent methylene carbons of the cyclopropane ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine atom and the methyl group.

Key Synthetic Methodologies and Experimental Protocols

The primary route for the synthesis of 1-Bromo-1-methylcyclopropane involves a two-step process starting from propene.

Logical Synthesis Workflow

Caption: Synthetic pathway to 1-Bromo-1-methylcyclopropane.

Step 1: Synthesis of 1,1-dibromo-2-methylcyclopropane

This step involves the addition of dibromocarbene to propene. Dibromocarbene is typically generated in situ.[8]

Experimental Protocol:

-

Reagents:

-

Propene (can be bubbled through the reaction mixture or used in a liquefied form)

-

Bromoform (B151600) (CHBr₃)

-

Potassium tert-butoxide (t-BuOK) or another strong base

-

A suitable aprotic solvent (e.g., pentane, diethyl ether)

-

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a drying tube).

-

A low-temperature bath (e.g., dry ice/acetone).

-

-

Procedure:

-

A solution of propene in the chosen solvent is placed in the reaction flask and cooled to a low temperature (e.g., -20 °C).

-

A solution of bromoform in the same solvent is added to the dropping funnel.

-

Potassium tert-butoxide is added portion-wise to the stirred reaction mixture.

-

The bromoform solution is then added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product, 1,1-dibromo-2-methylcyclopropane, is purified by distillation.

-

-

Expected Yield: Yields for this type of reaction can vary but are often in the range of 50-70%.

Step 2: Synthesis of 1-Bromo-1-methylcyclopropane

This step involves the reaction of 1,1-dibromo-2-methylcyclopropane with one equivalent of methyllithium followed by a proton quench.[9][10]

Experimental Protocol:

-

Reagents:

-

1,1-dibromo-2-methylcyclopropane

-

Methyllithium (CH₃Li) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous diethyl ether as the reaction solvent

-

Water or a saturated aqueous solution of ammonium (B1175870) chloride for quenching

-

-

Apparatus:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

A low-temperature bath.

-

-

Procedure:

-

A solution of 1,1-dibromo-2-methylcyclopropane in anhydrous diethyl ether is placed in the reaction flask under a nitrogen atmosphere and cooled to a low temperature (e.g., -78 °C).

-

One equivalent of methyllithium solution is added dropwise to the stirred solution while maintaining the low temperature.

-

The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to allow for the lithium-halogen exchange to occur.

-

The reaction is then carefully quenched by the slow addition of water or saturated aqueous ammonium chloride solution at low temperature.

-

The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The resulting crude 1-Bromo-1-methylcyclopropane can be purified by fractional distillation under reduced pressure.

-

-

Expected Yield: The yield of this step would depend on the efficiency of the lithium-halogen exchange and the subsequent quenching. Careful control of stoichiometry is crucial to avoid the formation of allene byproducts.

Logical Relationships in Synthesis and Reactivity

The synthesis and subsequent reactions of 1-Bromo-1-methylcyclopropane are governed by fundamental principles of organic chemistry, including carbene chemistry, organometallic reactions, and the reactivity of strained rings.

Conceptual Relationship Diagram

Caption: Key concepts in the synthesis and reactivity of 1-Bromo-1-methylcyclopropane.

Conclusion

1-Bromo-1-methylcyclopropane stands as a testament to the rich and evolving field of cyclopropane chemistry. Its synthesis, rooted in the fundamental discoveries of carbene additions to alkenes and subsequent organometallic transformations, provides a classic example of how broader mechanistic understanding leads to the development of specific and useful chemical entities. For researchers and drug development professionals, this molecule offers a compact and reactive scaffold for the introduction of the methylcyclopropyl moiety into larger, more complex structures. The detailed methodologies and historical context provided in this guide aim to facilitate its synthesis and application in the ongoing quest for novel chemical compounds with valuable properties.

References

- 1. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]

- 2. youtube.com [youtube.com]

- 3. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 4. Doering–LaFlamme allene synthesis - Wikiwand [wikiwand.com]

- 5. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. organic chemistry - Major product of reaction between 1,1-dibromo-2-(pent-4-en-1-yl)cyclopropane and methyllithium - Chemistry Stack Exchange [chemistry.stackexchange.com]

Theoretical Framework for the Study of 1-Bromo-1-methylcyclopropane: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 1-Bromo-1-methylcyclopropane is a significant building block in organic synthesis, utilized in the creation of complex molecular architectures. A thorough understanding of its electronic structure, stability, and reactivity is paramount for its efficient application. To date, a dedicated theoretical and computational investigation on 1-bromo-1-methylcyclopropane is not extensively available in peer-reviewed literature. This technical guide, therefore, serves as a comprehensive framework outlining the requisite theoretical studies to elucidate its chemical behavior. The methodologies detailed herein are based on established computational chemistry protocols, drawing parallels from studies on analogous cyclopropane (B1198618) systems. This document provides a roadmap for researchers to computationally model 1-bromo-1-methylcyclopropane, predict its spectroscopic characteristics, and explore its reaction mechanisms, thereby accelerating its application in synthetic and medicinal chemistry.

Introduction

1-Bromo-1-methylcyclopropane is a halogenated cycloalkane with a unique strained three-membered ring structure.[1][2] This structural feature imparts distinct reactivity, making it a valuable intermediate in organic synthesis.[1] While its practical applications are recognized, a deep, quantitative understanding of its molecular properties from a theoretical standpoint is lacking. Computational chemistry offers powerful tools to investigate molecules at an atomic level, providing insights that complement experimental studies.

This whitepaper outlines a comprehensive theoretical approach to characterize 1-bromo-1-methylcyclopropane. The proposed studies are designed to yield quantitative data on its geometry, vibrational frequencies, electronic properties, and reactivity. Such data is invaluable for predicting the molecule's behavior in various chemical environments and for designing novel synthetic pathways.

Proposed Computational Methodology

To ensure accurate and reliable theoretical data, a multi-level computational approach is recommended. The following protocols are based on successful theoretical studies of similar small-ring systems, such as fluorinated methylenecyclopropanes and 1-methylcyclopropene (B38975).[1][3]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the equilibrium geometry of 1-bromo-1-methylcyclopropane.

Experimental Protocol:

-

Initial Structure: Construct the 3D structure of 1-bromo-1-methylcyclopropane using a molecular modeling program.

-

Computational Method: Employ Density Functional Theory (DFT), a robust method for its balance of accuracy and computational cost. The B3LYP functional is a suitable choice.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or an augmented correlation-consistent basis set, like aug-cc-pVDZ, should be utilized to provide a good description of the electronic structure, particularly for the bromine atom.[3]

-

Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

Electronic Structure and Reactivity Descriptors

To understand the molecule's reactivity, a detailed analysis of its electronic properties is necessary.

Experimental Protocol:

-

Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's ionization potential, electron affinity, and its ability to participate in chemical reactions.

-

Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution on the molecular surface. This will identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of the bonding and charge distribution within the molecule. This can reveal hyperconjugative interactions and the nature of the carbon-bromine bond.

Anticipated Quantitative Data and Presentation

While specific data for 1-bromo-1-methylcyclopropane is not yet published, we can anticipate the types of quantitative results that these theoretical studies would yield. The following tables are templates for presenting such data, populated with representative values from theoretical studies on 1-methylcyclopropene and methylenecyclopropane (B1220202) for illustrative purposes.[3]

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/aug-cc-pVDZ) |

| Bond Length | C1-C2 | Value in Å |

| C1-C3 | Value in Å | |

| C2-C3 | Value in Å | |

| C1-Br | Value in Å | |

| C1-C(methyl) | Value in Å | |

| Bond Angle | C2-C1-C3 | Value in degrees |

| Br-C1-C(methyl) | Value in degrees | |

| Dihedral Angle | H-C2-C3-H | Value in degrees |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Gibbs Free Energy | Value | kcal/mol |

| Enthalpy | Value | kcal/mol |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Visualization of Computational Workflow

A clear and logical workflow is essential for any computational chemistry project. The following diagram, generated using the DOT language, illustrates the proposed workflow for the theoretical study of 1-bromo-1-methylcyclopropane.

Potential Reaction Mechanisms to Investigate

Theoretical studies can be instrumental in elucidating reaction mechanisms. For 1-bromo-1-methylcyclopropane, several key reactions warrant investigation:

-

Nucleophilic Substitution (SN1/SN2): The strained cyclopropyl (B3062369) ring can influence the stability of carbocation intermediates, making the SN1 pathway a point of interest. A theoretical study could model the reaction coordinate for both SN1 and SN2 pathways to determine the more favorable mechanism.

-

Elimination (E1/E2): The possibility of ring-opening or the formation of methylenecyclopropane derivatives through elimination reactions could be explored by locating the transition states for E1 and E2 mechanisms.

-

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage. Modeling the bond dissociation energy would provide valuable information about its stability and propensity to form radical intermediates.

To model these reactions, a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method would be necessary to locate the saddle points on the potential energy surface. Intrinsic reaction coordinate (IRC) calculations would then confirm that the located transition states connect the reactants and products.

The following diagram illustrates a conceptual signaling pathway for a hypothetical SN1 reaction, which could be computationally modeled.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the in-depth study of 1-bromo-1-methylcyclopropane. By employing the detailed computational protocols, researchers can generate a wealth of quantitative data regarding its structural, electronic, and reactive properties. The insights gained from such studies will not only contribute to the fundamental understanding of this unique molecule but also facilitate its more effective use in the development of new synthetic methodologies and novel chemical entities. It is our hope that this guide will stimulate further research into the fascinating chemistry of 1-bromo-1-methylcyclopropane.

References

Methodological & Application

Synthesis of 1-Methylcyclopropyl Derivatives from 1-Bromo-1-methylcyclopropane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylcyclopropyl moiety is a valuable structural motif in modern medicinal chemistry, renowned for its ability to enhance the pharmacological profile of drug candidates. Its incorporation can lead to improved metabolic stability, increased potency, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various 1-methylcyclopropyl derivatives, starting from the readily available precursor, 1-bromo-1-methylcyclopropane.

The primary synthetic routes discussed herein are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These palladium-catalyzed reactions offer a versatile and efficient means to introduce the 1-methylcyclopropyl group onto a wide range of aromatic, heteroaromatic, and amine scaffolds.

Applications in Drug Discovery

The unique conformational constraints and electronic properties of the cyclopropyl (B3062369) group contribute to its significant impact on the biological activity of molecules.[2] By replacing more flexible alkyl groups, the 1-methylcyclopropyl unit can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the cyclopropyl group is generally less susceptible to metabolic oxidation compared to linear alkyl chains, which can increase the half-life of a drug.[1] These beneficial characteristics have led to the incorporation of the cyclopropyl motif in a number of approved drugs and clinical candidates.[2]

Synthesis of 1-Aryl-1-methylcyclopropanes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the coupling of 1-bromo-1-methylcyclopropane with a variety of aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 1-Bromo-1-methylcyclopropane.

Experimental Protocol:

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-bromo-1-methylcyclopropane with an arylboronic acid.

Materials:

-

1-Bromo-1-methylcyclopropane

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by 1-bromo-1-methylcyclopropane (1.0 equivalent).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |

| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 60-70 |

Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of N-(1-Methylcyclopropyl)amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to N-aryl and N-alkyl-1-methylcyclopropylamines from 1-bromo-1-methylcyclopropane and a primary or secondary amine.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of 1-Bromo-1-methylcyclopropane.

Experimental Protocol:

This protocol provides a general procedure for the Buchwald-Hartwig amination of 1-bromo-1-methylcyclopropane with an amine.[3]

Materials:

-

1-Bromo-1-methylcyclopropane

-

Amine (e.g., Aniline, Morpholine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.4 equivalents) to a dry Schlenk tube.

-

Add the anhydrous solvent, followed by the amine (1.2 equivalents) and 1-bromo-1-methylcyclopropane (1.0 equivalent).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.